molecular formula C10H9Cl2N3O B2962303 alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol CAS No. 58905-18-3

alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

Cat. No.: B2962303
CAS No.: 58905-18-3
M. Wt: 258.1
InChI Key: XCWJBJOPHSVLGU-UHFFFAOYSA-N
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Description

α-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, commonly known as hexaconazole (CAS 79983-71-4), is a systemic triazole fungicide. Its IUPAC name is (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol . The compound features a 2,4-dichlorophenyl group attached to a triazole ring via an ethanol bridge, contributing to its lipophilic character and stability. Hexaconazole is widely used in agriculture and industrial material protection due to its broad-spectrum antifungal activity against wood-degrading fungi and plant pathogens . Its technical grade purity exceeds 85%, and it is classified under FRAC Group 3 (Demethylation Inhibitors, DMI) .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWJBJOPHSVLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866718
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-18-3
Record name 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol typically involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl acetoacetate to form the intermediate 2,4-dichlorophenyl hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the 1,2,4-triazole ring. The final step involves the reduction of the triazole compound with sodium borohydride to obtain the desired ethanol derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow reactors and automated synthesis systems are used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Applications

Triazole derivatives, including α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, are recognized for their potential as antifungal agents . The 1,2,4-triazole core is a crucial component in many antifungal drugs . Innovative antifungal agents are needed due to the rise in resistance, side effects, and toxicity associated with existing treatments .

Synthesis and Reactions

1,2,4-triazoles can be synthesized from aliphatic amines and hydrazones using a cascade C-H functionalization, oxidative aromatization sequence, and double C-N bond formation with iodine as a catalyst . 1,2,4-triazole can be alkylated at the N1 position using sodium methoxide in methanol as a base, resulting in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole with methyl sulfate alkylation in NaOH .

Related Compounds and Their Activities

While the search results do not offer specific case studies or comprehensive data tables for α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, they do provide information on related compounds with antimicrobial and antifungal activities .

For instance, Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated its antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, using amikacin sulfate, ampicillin, and chloramphenicol as reference drugs . Compound 4h showed the most potent activity compared to the others .

Zala et al. synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone and assessed its antimicrobial potential against Staphylococcus aureus and Escherichia coli, using ciprofloxacin as a reference drug, and its antimycotic potential against C. albicans, using Clotrimazole as a reference drug .

Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide and evaluated their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, using Norfloxacin as a reference drug, and their antimycotic activity against Candida albicans and Aspergillus niger, using Fluconazole as a reference drug .

Further Research

CompoundsZone of inhibition in mm
Antibacterial activity
Antifungal activity
S. aureus (NCIM-2079)
A. niger (NCIM-105)
16a22
16b16
Solvent-
Ciprofloxacin35
Nystatin-

Standard—Ciprofloxacin 5 mg/disc for bacteria. Nystatin 100 units/disc for fungi; Solvent-DMSO

CompoundsConcentration (µg/mL)Zone of inhibition (mm)
Gram positive
Gram negative
Fungi
S. aureus
E. coli
C. albicans
17a7509
5008
2505
17b75016
50012
25010
17c75026
50024
25020
17d75015
50013
25011
17e75017
50014
25012
17f7509
5007
2505
Ciprofloxacin75027
50026
25024
Clotrimazole750-
500-
250-

Ciprofloxacin and Clotrimazole are reference drugs .

CompoundsMIC (µM/ml)
S. aureus
B. subtilis
E. coli
C. albicans
A. niger
18a0.030
18b0.060
18c0.030
18d0.028
18e0.031
18f0.030
18g0.030
18h0.031
18i0.027
18j0.029
18k0.058
18l0.028
18m0.061
18n0.031
18o0.029
18p0.027
18q0.030
18r0.028
Norfloxacin0.47
Fluconazole-

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes in pathogenic organisms. The 1,2,4-triazole ring interacts with the enzyme’s active site, disrupting its normal function and leading to the inhibition of fungal growth. This mechanism is similar to that of other triazole-based antifungal agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agriculture and Industry

Tebuconazole
  • Structure: α-[2-(4-Chlorophenyl)ethyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol .
  • Key Differences : Replaces the 2,4-dichlorophenyl group with a 4-chlorophenethyl moiety and introduces a tert-butyl group.
  • Applications : Used in crop protection (e.g., cereals, fruits) and regulated by the EPA with established residue tolerances .
  • Stability : Metabolized to a diol compound, necessitating environmental monitoring .
Propiconazole
  • Structure : cis/trans 1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole .
  • Key Differences: Incorporates a dioxolane ring instead of the ethanol bridge, enhancing solubility in organic solvents.
  • Applications : Effective against wood-degrading basidiomycetes; often combined with antioxidants like caffeine for enhanced efficacy .
Triadimenol
  • Structure: β-(4-Chlorophenoxy)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol .
  • Key Differences: Features a chlorophenoxy group instead of dichlorophenyl, altering its mobility in plants.
  • Applications : Primarily used in cereal crops .

Pharmaceutical Analogues

Fluconazole
  • Structure: α-(2,4-Difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-1-ethanol .
  • Key Differences : Substitutes chlorine atoms with fluorine on the phenyl ring, improving aqueous solubility and bioavailability.
  • Applications : Broad-spectrum antifungal drug for treating Candida infections .
  • Activity : MIC80 values for pathogenic fungi are higher than hexaconazole but lower than newer derivatives .
Piperazine Derivatives
  • Structure: 1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted-benzylpiperazinyl)-2-propanol .
  • Key Differences : Introduces a piperazine ring and retains difluorophenyl groups.
  • Activity : Exhibits 4-fold higher potency against Candida albicans compared to fluconazole, with MIC80 ≤ 0.125 µg/mL .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Phenyl Substituent Side Chain/Modification Primary Application Key Activity Data
Hexaconazole 2,4-Dichloro Ethanol bridge Wood preservation, crops Stable in organic solvents
Tebuconazole 4-Chloro tert-Butyl group Agriculture (EPA-regulated) Metabolite monitoring
Fluconazole 2,4-Difluoro Triazole-methyl group Pharmaceuticals MIC80: 0.5–4.0 µg/mL
Piperazine Derivatives 2,4-Difluoro Piperazine ring Antifungal drug candidates MIC80: ≤0.125 µg/mL

Table 2: Environmental and Physicochemical Properties

Compound Water Solubility (mg/L) Log P (Octanol-Water) Environmental Stability
Hexaconazole 0.007 (20°C) 3.8 High; persistent
Tebuconazole 36 (20°C) 3.7 Moderate; metabolized
Fluconazole 1300 (25°C) 0.5 Low; designed for excretion

Key Research Findings

  • Structural Impact on Activity :

    • Chlorine vs. Fluorine: Dichlorophenyl derivatives (e.g., hexaconazole) exhibit higher lipophilicity and environmental persistence, making them suitable for industrial use. Difluorophenyl analogues (e.g., fluconazole) prioritize solubility and bioavailability for medical applications .
    • Side Chain Modifications: Piperazine or tert-butyl groups enhance target binding and metabolic stability, as seen in pharmaceutical candidates and tebuconazole .
  • Synthetic Advancements :

    • Recent methods for triazole derivatives emphasize S-alkylation and recrystallization techniques, improving yield and purity .
  • Environmental and Regulatory Considerations :

    • Triazoles like hexaconazole and tebuconazole are regulated due to their stability, with residue limits set by the EPA .

Biological Activity

Alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, commonly referred to as Hexaconazole, is a triazole compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula: C14H17Cl2N3O
  • Molecular Weight: 314.210 g/mol
  • CAS Number: 79983-71-4
  • IUPAC Name: α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol

This compound primarily acts as a fungicide by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Additionally, its structure allows for interaction with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and Van der Waals forces .

Antifungal Activity

Hexaconazole exhibits potent antifungal properties against a variety of fungal pathogens. It has been particularly effective against species such as Aspergillus, Candida, and Fusarium. The Minimum Inhibitory Concentration (MIC) values for these pathogens typically range from 0.5 to 8 µg/mL, indicating strong antifungal efficacy .

Anti-inflammatory Properties

Recent studies have indicated that this compound also possesses anti-inflammatory effects. In vitro experiments demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 25 to 100 µg/mL .

Anticancer Potential

Research has shown that derivatives of triazole compounds can exhibit anticancer activity. This compound has been evaluated for its potential in inhibiting cancer cell proliferation. Preliminary findings suggest it may induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Study 1: Antifungal Activity Assessment

A study conducted on the antifungal activity of Hexaconazole revealed that the compound effectively inhibited the growth of Candida albicans with an MIC of 0.5 µg/mL. The study utilized both in vitro assays and animal models to confirm its efficacy against systemic fungal infections .

Study 2: Anti-inflammatory Effects

In a controlled study involving human PBMC cultures, Hexaconazole was found to reduce the release of TNF-α by approximately 40% compared to untreated controls at concentrations of 50 µg/mL. This suggests a potential role in managing inflammatory diseases .

Study 3: Anticancer Evaluation

Research focusing on the anticancer properties of various triazole derivatives included Hexaconazole. The compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µg/mL. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntifungalCandida albicans0.5 µg/mL
Anti-inflammatoryHuman PBMCs50 µg/mL
AnticancerMCF-7 (breast cancer)15 µg/mL

Q & A

Q. What are the common synthetic routes for alpha-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, and how have recent advancements improved yield and purity?

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and triazole/ethanol moieties (δ 4.1–5.2 ppm) .
  • FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1550–1600 cm⁻¹ (C=N/C-Cl vibrations) .
  • HPLC/GC : Quantify purity and detect impurities (e.g., unreacted triazole or dichlorophenyl intermediates) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (C₁₁H₁₀Cl₂N₂O) .

Q. What is the primary biological activity of this compound, and how is it assessed experimentally?

Q. How do structural modifications (e.g., substituent variations on the triazole ring) impact antifungal efficacy and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Triazole Substitution : Adding electron-withdrawing groups (e.g., -Cl) at the 2,4-positions enhances binding to fungal CYP51 .
  • Ethanol Chain Length : Short chains (C2–C3) improve bioavailability, while longer chains (C4–C6) reduce solubility .
  • Chirality : The (R)-enantiomer shows 5–10× higher activity than the (S)-form against C. albicans .

Experimental Design:

  • Synthesize analogs via combinatorial chemistry.
  • Compare MICs and cytotoxicity (e.g., HepG2 cells) to calculate selectivity indices .

Q. What methodologies resolve contradictions in reported environmental persistence data for this compound?

Methodological Answer: Discrepancies in half-life (e.g., 30–90 days in soil) arise from variable pH, organic matter, and microbial activity . To address this:

  • Controlled Degradation Studies : Conduct parallel experiments at pH 5, 7, and 9 with standardized OECD soils .
  • Metabolite Tracking : Use HPLC-MS to quantify degradation products like 2,4-dichlorophenol .
  • Statistical Modeling : Apply multivariate regression to identify dominant factors (e.g., soil type > pH > temperature) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases (90:10) to separate (R)- and (S)-enantiomers . Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving the (R)-form unreacted for isolation .

Resolution Efficiency Table:

MethodEnantiomeric Excess (ee)Yield
Chiral HPLC≥99%70–80%
Enzymatic Esterification95–98%85–90%

Q. What advanced analytical strategies detect trace metabolites in environmental samples?

Methodological Answer:

  • LC-QTOF-MS : Identify metabolites with ppm-level accuracy (e.g., hydroxylated or dechlorinated derivatives) .
  • Stable Isotope Labeling : Use ¹³C-labeled compound to track degradation pathways in soil/water .
  • Ecotoxicity Profiling : Combine Daphnia magna bioassays with metabolomics to assess sublethal effects .

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